

Application Notes: Diphenyl Terephthalate as a Chain Extender in Polymerization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyl terephthalate*
Cat. No.: *B044596*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl terephthalate (DPT) serves as an effective chain extender for polyesters, such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT). In polymer processing, particularly during recycling or high-temperature melt processing, polyesters can undergo degradation, leading to a reduction in molecular weight and a consequent deterioration of their mechanical properties. Chain extenders are bifunctional molecules that react with the terminal functional groups of polymer chains (in the case of polyesters, hydroxyl and carboxyl groups), thereby re-linking them and increasing the average molecular weight. DPT is particularly useful in the later stages of polycondensation to rapidly build molecular weight.

Mechanism of Action

Diphenyl terephthalate functions as a chain extender through a transesterification reaction with the terminal hydroxyl (-OH) groups of the polyester chains. This reaction occurs at elevated temperatures, typically during melt processing (e.g., in an extruder or a melt reactor). The phenoxy group of DPT is a good leaving group, and the reaction is driven by the removal of the phenol byproduct, which is volatile under the reaction conditions. The terephthalate moiety of DPT becomes incorporated into the polymer backbone, effectively coupling two polyester chains.

The primary reaction can be summarized as follows:

Two polyester chains with terminal hydroxyl groups react with one molecule of **diphenyl terephthalate**. This results in a single, longer polymer chain and the release of two molecules of phenol.

This process leads to a significant increase in the polymer's melt viscosity and intrinsic viscosity, which are indicative of a higher molecular weight.

Key Applications and Benefits

- **Upgrading Recycled Polyesters:** A primary application of **diphenyl terephthalate** is in the recycling of polyesters. Recycled PET, for instance, often has a lower intrinsic viscosity than virgin resin due to hydrolytic and thermal degradation during its initial life cycle and reprocessing. The use of DPT as a chain extender can restore the molecular weight, making the recycled material suitable for more demanding applications.
- **High Molecular Weight Polyester Synthesis:** In the synthesis of virgin polyesters, DPT can be introduced at the final stage of melt polycondensation to achieve a high molecular weight more rapidly than relying solely on the removal of ethylene glycol. It is reported that the introduction of 0.5-2% of a diphenyl ester, such as **diphenyl terephthalate**, can accelerate the polymerization process.^[1]
- **Improved Melt Strength:** By increasing the molecular weight, DPT enhances the melt strength of the polyester. This is beneficial for processes such as blow molding and foaming, where a stable melt is crucial.
- **Catalyst-Free Possibilities:** While transesterification is often catalyzed, the high reactivity of **diphenyl terephthalate** at polyester processing temperatures can potentially reduce the reliance on heavy metal catalysts, which are a concern in some applications, particularly in the food and biomedical sectors.

Effect on Polymer Properties

The introduction of **diphenyl terephthalate** as a chain extender has a notable impact on the properties of the resulting polyester. While specific quantitative data for **diphenyl terephthalate** is not readily available in the provided search results, the effects are analogous to other common chain extenders for polyesters. The following table summarizes the expected changes in key polymer properties based on the effects of other chain extenders.

Property	Expected Effect of Diphenyl Terephthalate	Rationale
Intrinsic Viscosity (IV)	Significant Increase	Direct consequence of increased polymer chain length.
Melt Viscosity	Significant Increase	Longer polymer chains lead to greater entanglement and resistance to flow in the molten state.
Molecular Weight (Mw, Mn)	Significant Increase	The coupling of polymer chains directly increases the average molecular weight.
Tensile Strength	Increase	Higher molecular weight generally leads to improved tensile strength.
Elongation at Break	May Increase or Decrease	This depends on the resulting molecular weight distribution and the degree of branching.
Glass Transition Temp. (Tg)	Minimal Change	The terephthalate unit is already present in the polymer backbone, so its introduction as a linking unit is not expected to significantly alter the Tg.
Crystallinity	Decrease	The introduction of the chain extender can disrupt the regularity of the polymer chains, making crystallization more difficult.

Experimental Protocols

Protocol 1: Chain Extension of Recycled PET using Diphenyl Terephthalate in a Batch Reactor

This protocol describes a laboratory-scale procedure for increasing the molecular weight of recycled PET using **diphenyl terephthalate** in a stirred batch reactor under vacuum.

Materials:

- Recycled PET pellets (dried)
- **Diphenyl terephthalate** (DPT)
- Nitrogen gas (high purity)
- Transesterification catalyst (e.g., antimony trioxide, titanium-based catalyst - optional, as the reaction can proceed without it at high temperatures)

Equipment:

- Glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, vacuum port, and a condenser for collecting byproducts.
- Heating mantle with temperature controller.
- Vacuum pump.
- Drying oven.

Procedure:

- Drying of PET: Dry the recycled PET pellets in a vacuum oven at 120-140°C for at least 6 hours to reduce the moisture content to below 50 ppm. This is a critical step to prevent hydrolytic degradation during melt processing.
- Charging the Reactor: Charge the dried PET pellets into the glass reactor.
- Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for 15-20 minutes to remove any residual oxygen. Maintain a slow nitrogen flow.

- Melting the Polymer: Heat the reactor to 270-285°C to melt the PET. Begin stirring once the polymer starts to melt to ensure a homogenous temperature distribution.
- Addition of **Diphenyl Terephthalate**: Once the PET is completely molten and thermally equilibrated, add 0.5-2.0% (by weight of PET) of **diphenyl terephthalate** to the reactor. If using a catalyst, it can be added at this stage.
- Reaction under Nitrogen: Continue stirring the mixture under a nitrogen atmosphere for 15-20 minutes to allow for the uniform dispersion of the DPT and the initiation of the transesterification reaction.
- Application of Vacuum: Gradually apply vacuum to the reactor, reducing the pressure to below 1 mbar. The phenol byproduct of the reaction will start to distill off and can be collected in a cold trap.
- Polycondensation/Chain Extension: Maintain the reaction under vacuum at 270-285°C with continuous stirring for 1-2 hours. The melt viscosity will increase as the chain extension reaction proceeds. The reaction time can be optimized based on the desired final intrinsic viscosity.
- Discharge and Quenching: After the desired reaction time, release the vacuum with nitrogen gas. Extrude or pour the molten polymer from the reactor and quench it in cold water to solidify it.
- Pelletization: Pelletize the solidified polymer for subsequent analysis and processing.

Protocol 2: Reactive Extrusion for Continuous Chain Extension of PET

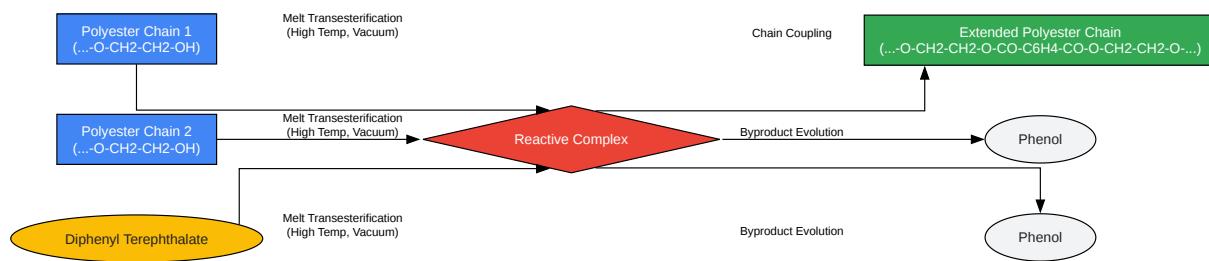
This protocol outlines a continuous process for the chain extension of PET using a twin-screw extruder.

Materials:

- PET pellets (recycled or virgin, thoroughly dried)
- **Diphenyl terephthalate** powder

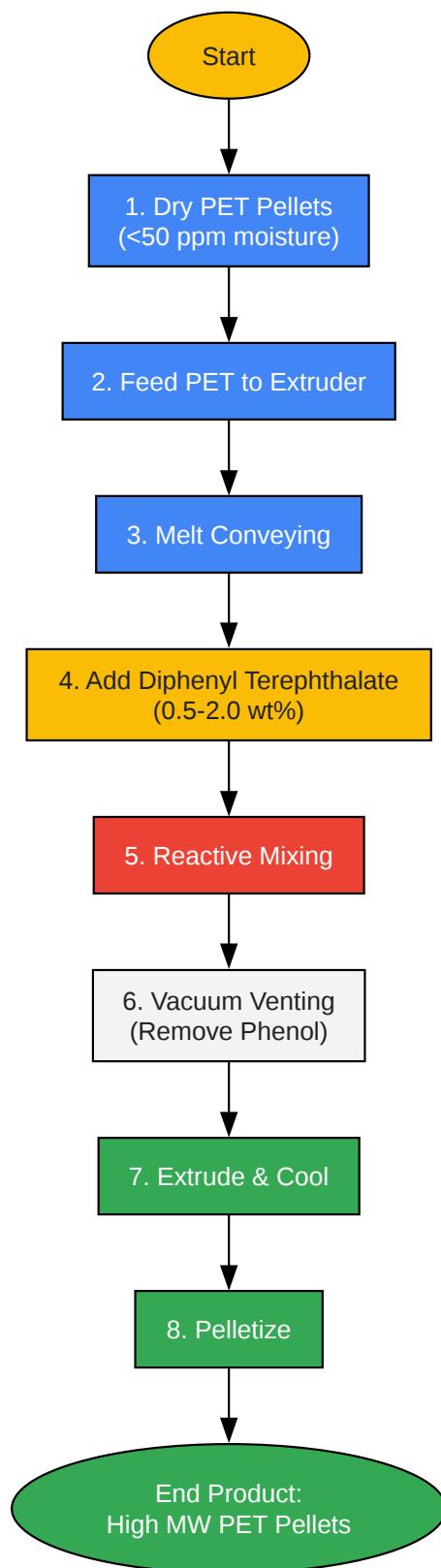
Equipment:

- Co-rotating twin-screw extruder with at least two feeding ports and a vacuum venting port.
- Gravimetric feeders for both the PET and DPT.
- Strand die and pelletizer.
- Water bath for cooling the polymer strands.


Procedure:

- Drying: Dry the PET pellets as described in Protocol 1.
- Extruder Setup: Set the temperature profile of the extruder barrels. A typical profile for PET would be from 240°C at the feed zone to 280°C at the die.
- Feeding:
 - Feed the dried PET pellets into the main hopper of the extruder using a gravimetric feeder at a constant rate.
 - Downstream, after the PET has been melted and conveyed past the initial mixing zones, introduce the **diphenyl terephthalate** powder (0.5-2.0% by weight) using a second gravimetric feeder. This ensures the DPT is added to the molten polymer, promoting efficient mixing and reaction.
- Reactive Mixing: The screw design should include mixing elements after the DPT injection point to ensure thorough dispersion and reaction.
- Venting: Apply vacuum at the vent port located downstream from the DPT addition to remove the phenol byproduct. Efficient removal of phenol is crucial to drive the reaction to completion.
- Extrusion and Pelletization: The chain-extended polymer is then pumped through the strand die, cooled in a water bath, and pelletized.

- Characterization: Analyze the resulting pellets for intrinsic viscosity, melt flow index, and other properties to determine the effectiveness of the chain extension.


Visualizations

Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Mechanism of polyester chain extension by **diphenyl terephthalate**.

[Click to download full resolution via product page](#)

Caption: Workflow for continuous reactive extrusion with **diphenyl terephthalate**.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Diphenyl Terephthalate as a Chain Extender in Polymerization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044596#diphenyl-terephthalate-as-a-chain-extender-in-polymerization\]](https://www.benchchem.com/product/b044596#diphenyl-terephthalate-as-a-chain-extender-in-polymerization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com